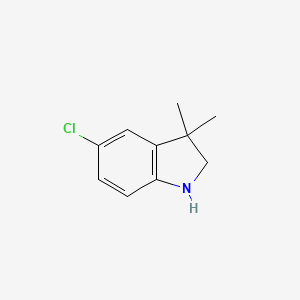![molecular formula C21H18N2O3S B2406479 2-methoxy-4-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899746-15-7](/img/structure/B2406479.png)
2-methoxy-4-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups and rings, including a phenol group, a thiophene ring, and a pyrazolo[1,5-c][1,3]oxazine ring . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
The synthesis of such complex molecules typically involves multiple steps, each introducing a new functional group or ring to the molecule. The exact synthesis process would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of such compounds can be quite complex due to the presence of multiple rings and functional groups. These features can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite diverse, depending on the specific functional groups present in the molecule. For example, the phenol group might undergo reactions typical for phenols, such as E1 or E2 eliminations .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structure and functional groups. For example, the presence of a phenol group might make the compound somewhat acidic .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Compounds similar to 2-methoxy-4-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol have been studied for their antibacterial activities. A study by Landage, Thube, and Karale (2019) synthesized a series of compounds with structures related to the chemical , demonstrating notable antibacterial properties (Landage, Thube, & Karale, 2019).
Anti-inflammatory Activity
A study by Sharma, Srivastava, and Kumar (2005) investigated compounds with a similar structure and found them to have significant anti-inflammatory activity (Sharma, Srivastava, & Kumar, 2005).
Molecular Docking and Quantum Chemical Calculations
The compound's molecular structure and spectroscopic data have been investigated through DFT (Density Functional Theory) calculations, as reported by Viji, Balachandran, Babiyana, Narayana, and Saliyan (2020). Such studies are crucial for understanding the molecular properties and potential biological effects of the compound (Viji et al., 2020).
Antimicrobial Screening
Shaikh, Jadhav, Kale, Chate, Nagargoje, and Gill (2014) explored the synthesis of compounds structurally similar to 2-methoxy-4-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol, revealing significant antimicrobial activity (Shaikh et al., 2014).
Antioxidant Additives for Lubricating Oils
A study by Amer, Hassan, Moawad, and Shaker (2011) investigated similar compounds for their potential as antioxidant additives in lubricating oils (Amer et al., 2011).
Molluscicidal Activity
Research by Nawwar, Haggag, and Swellam (1993) explored the molluscicidal properties of compounds structurally related to 2-methoxy-4-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol (Nawwar, Haggag, & Swellam, 1993).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research on such compounds could involve further exploration of their synthesis, properties, and potential biological activities. This could include developing more efficient synthesis methods, studying their behavior in biological systems, or testing their activity against various diseases .
Eigenschaften
IUPAC Name |
2-methoxy-4-(5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-25-20-10-13(6-7-18(20)24)16-11-17-15-4-2-3-5-19(15)26-21(23(17)22-16)14-8-9-27-12-14/h2-10,12,17,21,24H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXKRWXSECZWSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CSC=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-4-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

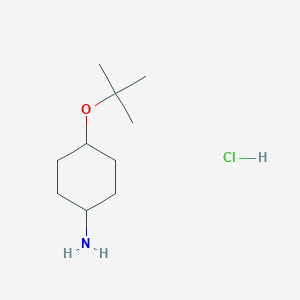


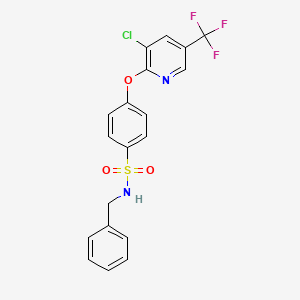
![Methyl 4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2406402.png)
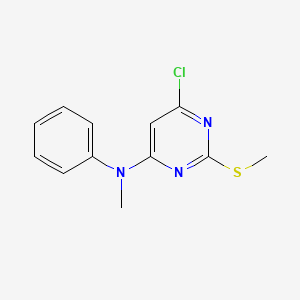
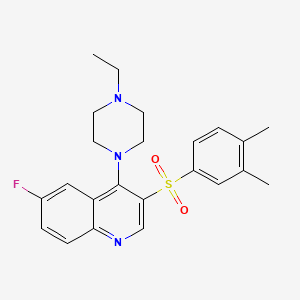
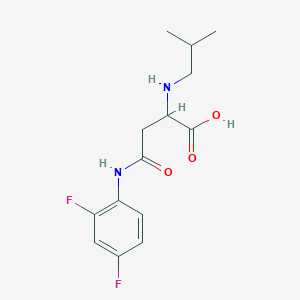


![(4Ar,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylic acid;hydrochloride](/img/structure/B2406412.png)
![(4-(3-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2406414.png)
![Ethyl 2-(((4,4-dimethyl-2,6-dioxo-3,5-dioxanylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate](/img/structure/B2406417.png)
